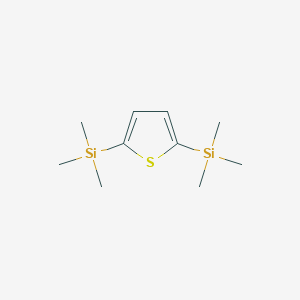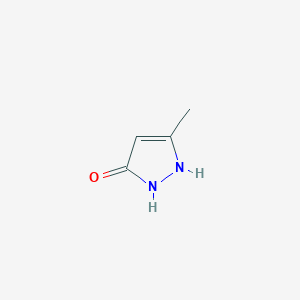![molecular formula C11H13IN4O3 B176580 (2R,3S,5R)-5-(4-Amino-5-iodo-7H-pirrolo[2,3-d]pirimidin-7-il)-2-(hidroximetil) tetrahidrofurano-3-ol CAS No. 166247-63-8](/img/structure/B176580.png)
(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pirrolo[2,3-d]pirimidin-7-il)-2-(hidroximetil) tetrahidrofurano-3-ol
Descripción general
Descripción
7-Deaza-2’-desoxi-7-iodoadenosina es un nucleósido modificado que ha despertado un interés significativo debido a sus propiedades estructurales únicas y sus posibles aplicaciones en diversos campos científicos. Este compuesto se caracteriza por la sustitución del átomo de nitrógeno en la séptima posición del anillo de adenina por un átomo de carbono, y la adición de un átomo de yodo en la misma posición. Esta modificación confiere propiedades químicas y biológicas distintas a la molécula, convirtiéndola en una herramienta valiosa en la investigación y las aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
7-Deaza-2’-desoxi-7-iodoadenosina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de oligonucleótidos modificados y análogos de ácidos nucleicos.
Biología: El compuesto se emplea en estudios que involucran la síntesis de ADN y ARN, así como en la investigación de interacciones entre ácidos nucleicos y proteínas.
Medicina: Tiene posibles aplicaciones terapéuticas, particularmente en la investigación antiviral y anticancerígena, debido a su capacidad para interferir con el metabolismo de los ácidos nucleicos.
Industria: El compuesto se utiliza en el desarrollo de herramientas de diagnóstico y como reactivo en diversos ensayos bioquímicos
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 7-Deaza-2’-desoxi-7-iodoadenosina normalmente implica la reacción de 2’-desoxiadenósina con yodo en presencia de un activador como el hipoclorito de sodio. La reacción procede a través de la formación de un intermedio, que posteriormente se yoda para producir el producto final . Las condiciones de reacción generalmente incluyen:
Temperatura: Temperatura ambiente
Disolvente: Disolvente acuoso u orgánico
Tiempo de Reacción: Varias horas para asegurar una conversión completa
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para 7-Deaza-2’-desoxi-7-iodoadenosina no están ampliamente documentados, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de alta pureza y emplear técnicas de purificación eficientes para obtener el compuesto en grandes cantidades.
Análisis De Reacciones Químicas
Tipos de Reacciones: 7-Deaza-2’-desoxi-7-iodoadenosina experimenta diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de yodo puede ser sustituido por otros grupos funcionales utilizando reactivos apropiados.
Reacciones de Oxidación y Reducción: El compuesto puede participar en reacciones redox, alterando su estado de oxidación.
Reacciones de Acoplamiento: Puede ser utilizado en reacciones de acoplamiento para formar análogos de nucleósidos más grandes.
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Reactivos como la azida de sodio o los tioles pueden ser utilizados en condiciones suaves.
Reacciones de Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reacciones de Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir derivados sustituidos con azida o tiol, mientras que las reacciones de oxidación y reducción pueden producir diversas formas oxidadas o reducidas del compuesto .
Mecanismo De Acción
El mecanismo de acción de 7-Deaza-2’-desoxi-7-iodoadenosina implica su incorporación a los ácidos nucleicos, donde puede interrumpir la función normal de los ácidos nucleicos. El átomo de yodo en la séptima posición del anillo de adenina puede interferir con el apareamiento de bases y la unión de hidrógeno, lo que lleva a la inhibición de la síntesis de ADN y ARN. Esta interrupción puede resultar en la inhibición de la replicación viral y la inducción de apoptosis en las células cancerosas .
Compuestos Similares:
7-Deazaadenosina: Carece del átomo de yodo pero comparte la modificación de deaza.
2’-Desoxiadenósina: El compuesto principal sin las modificaciones de deaza o yodo.
7-Iodo-7-deazadenina: Contiene el átomo de yodo pero carece de la modificación de desoxi.
Singularidad: 7-Deaza-2’-desoxi-7-iodoadenosina es única debido a la combinación de la modificación de deaza y la sustitución de yodo. Esta doble modificación confiere propiedades químicas y biológicas distintas, haciéndola más eficaz en ciertas aplicaciones en comparación con sus análogos .
Comparación Con Compuestos Similares
7-Deazaadenosine: Lacks the iodine atom but shares the deaza modification.
2’-Deoxyadenosine: The parent compound without the deaza or iodine modifications.
7-Iodo-7-deazadenine: Contains the iodine atom but lacks the deoxy modification.
Uniqueness: 7-Deaza-2’-deoxy-7-iodoadenosine is unique due to the combination of the deaza modification and the iodine substitution. This dual modification imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs .
Propiedades
IUPAC Name |
(2R,3S,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN4O3/c12-5-2-16(8-1-6(18)7(3-17)19-8)11-9(5)10(13)14-4-15-11/h2,4,6-8,17-18H,1,3H2,(H2,13,14,15)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIIRHQRQZIIRT-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)I)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)I)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that incorporating a 7-ethynyl chain into 7-deazaadenine can increase duplex stability. Does substituting 7-deaza-2′-deoxy-7-iodoadenosine with a 7-ethynyl group at the iodine position have a similar effect on duplex stability?
A1: While the research highlights the positive impact of a 7-ethynyl group on duplex stability in the context of 7-deazaadenine [], directly extrapolating this effect to 7-deaza-2′-deoxy-7-iodoadenosine requires further investigation. The presence of iodine, a larger and more electronegative atom, could influence the interactions within the DNA duplex. Factors like steric hindrance, altered stacking interactions, and changes in the sugar conformation due to the iodine could all affect the overall duplex stability. Experimental studies comparing the stability of oligonucleotides containing both modifications would be needed to confirm the impact of this specific substitution.
Q2: The research focuses on the fluorescence properties of 7-alkynylated 7-deazaadenine derivatives. Can you elaborate on the potential applications of these fluorescent nucleoside analogs in biological research, particularly in DNA-related studies?
A2: The strong fluorescence exhibited by 7-alkynylated 7-deazaadenine derivatives, particularly those with electron-donating substituents at the triple bond [], makes them valuable tools for various DNA-related studies. Some potential applications include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


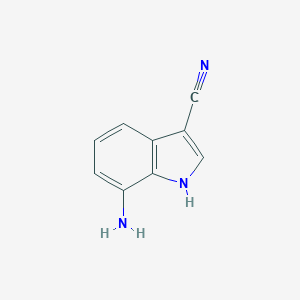
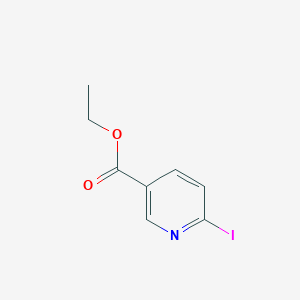
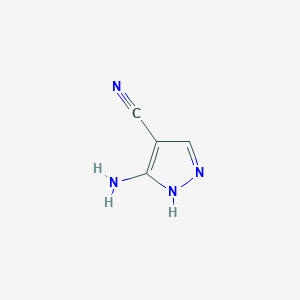

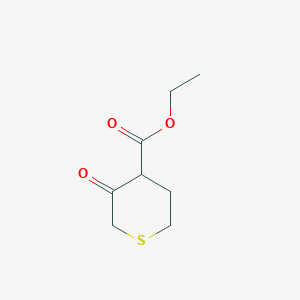

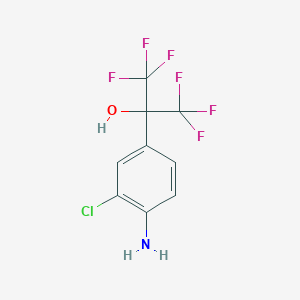
![tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate](/img/structure/B176521.png)


